molecular formula C5H4Br2N2 B1419807 2,4-Dibromo-5-methylpyrimidine CAS No. 494194-61-5

2,4-Dibromo-5-methylpyrimidine

Cat. No. B1419807
M. Wt: 251.91 g/mol
InChI Key: LMFZLHUYHRZZON-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylpyrimidine is a chemical compound with the CAS Number: 494194-61-5 . It has a molecular weight of 251.91 and its IUPAC name is 2,4-dibromo-5-methylpyrimidine .


Molecular Structure Analysis

The molecular formula of 2,4-Dibromo-5-methylpyrimidine is C5H4Br2N2 . Its InChI Code is 1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methylpyrimidine is a solid at room temperature . It has a molecular weight of 251.91 .

Scientific Research Applications

Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives

2,4-Dibromo-5-methylpyrimidine is used in the synthesis of new thiazolo[4,5-d] pyrimidine derivatives. This process involves treating 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming novel compounds with potential applications in medicinal chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Nitrodebromination and Methyl Bi-functionalization

A unique one-pot process for nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives has been developed. This simultaneous transformation demonstrates a novel approach in the modification of pyrimidine derivatives, which could have implications in pharmaceutical synthesis (Mousavi, Heravi, & Tajabadi, 2020).

Antifolate Activity in Enzymatic and Cellular Systems

2,4-Dibromo-5-methylpyrimidine derivatives have been investigated for their antifolate activity. These compounds were analyzed for their ability to inhibit mammalian cell growth and dihydrofolate reductase, an enzyme crucial in folate metabolism. This research is significant for understanding the structural requirements for inhibition of dihydrofolate reductase and its implications in medicinal chemistry (Kavai, Mead, Drobníak, & Zakrzewski, 1975).

Amination of Dibromopyridines

The amination of various dibromopyridines, including 2,4-dibromo-5-methylpyrimidine, has been studied to understand the influence of substituents on halogenopyridines' reactivity. These reactions form diaminopyridines, contributing valuable insights into the chemistry of pyrimidines and their potential applications (Streef & Hertog, 2010).

Process Chemistry in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a precursor in which 2,4-dibromo-5-methylpyrimidine can be a potential intermediate, finds extensive applications in preparing high explosives and medicinal products. Research in this area has led to the development of an economic process for its production, which is crucial for both pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

2,4-dibromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZLHUYHRZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668600
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methylpyrimidine

CAS RN

79055-50-8
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Wang, G Bemis, B Hanzelka, H Zuccola… - ACS Medicinal …, 2017 - ACS Publications
Drug resistant tuberculosis (TB) infections are on the rise and antibiotics that inhibit Mycobacterium tuberculosis through a novel mechanism could be an important component of …
Number of citations: 43 pubs.acs.org
JT Kim - 2005 - search.proquest.com
A novel 1, 2-migration of thin-group in the keto-and iminoallenylsulfides has been discovered. The well-known sulfur migrations proceed from sp 3 to either another sp 3 or sp 2 carbon …
Number of citations: 2 search.proquest.com

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